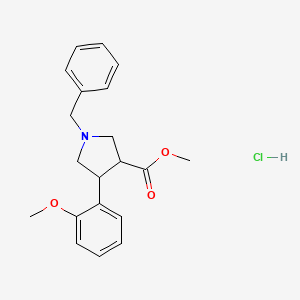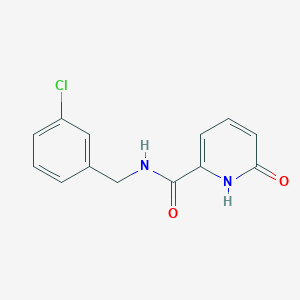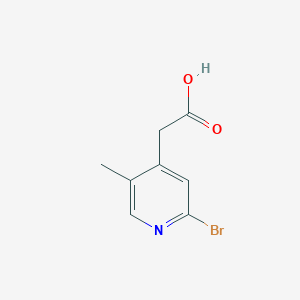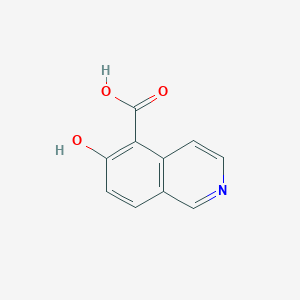![molecular formula C19H21N3O6S B12500994 5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500994.png)
5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholinyl group, and a sulfanylidene-diazinane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. The initial step often includes the preparation of the core diazinane structure, followed by the introduction of the ethoxy and morpholinyl groups through various organic reactions. Common reagents used in these reactions include ethyl iodide, morpholine, and thiourea. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and morpholinyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar structure but differs in the core triazine ring and the presence of a propan-2-yl group.
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-yl]ethoxy}phenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Another similar compound with an oxazole ring instead of the morpholinyl group.
Uniqueness
The uniqueness of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H21N3O6S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
5-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H21N3O6S/c1-2-27-15-10-12(9-13-17(24)20-19(29)21-18(13)25)3-4-14(15)28-11-16(23)22-5-7-26-8-6-22/h3-4,9-10H,2,5-8,11H2,1H3,(H2,20,21,24,25,29) |
Clé InChI |
WVJPHRLEIGCXSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12500922.png)
![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)

![Methyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500940.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500945.png)

![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B12500986.png)

![isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B12500997.png)
![N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline](/img/structure/B12501005.png)
